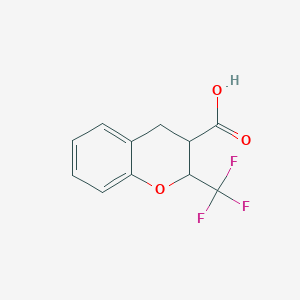![molecular formula C17H19Cl2NO2 B12314039 (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-2-醇是一种具有复杂结构的化学化合物,其结构包含苯氧基、二氯苯基和氨基醇部分。
准备方法
合成路线和反应条件
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-2-醇的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
形成苯氧基丙醇骨架: 这可以通过在碱性条件下使苯酚与环氧氯丙烷反应来实现,形成3-苯氧基丙-1-醇。
引入氨基: 然后在合适的催化剂存在下,使3-苯氧基丙-1-醇与2-(2,4-二氯苯基)乙胺反应,形成所需产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用高压反应器、连续流动系统和先进的纯化技术,如色谱法。
化学反应分析
反应类型
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-2-醇可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 氨基可以被还原形成仲胺或叔胺。
取代: 苯氧基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可以使用甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等亲核试剂。
主要产物
氧化: 形成酮或醛。
还原: 形成仲胺或叔胺。
取代: 形成取代的苯氧基衍生物。
科学研究应用
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-2-醇在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗效果,特别是在治疗心血管疾病方面。
工业: 用于开发新材料和化学工艺。
作用机制
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-2-醇的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或离子通道,导致生物途径的调节。确切的机制可能因具体应用和环境而异。
相似化合物的比较
类似化合物
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-1-醇: 结构类似,但羟基的位置不同。
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-2-酮: 结构类似,但具有酮基而不是羟基。
独特性
(2S)-1-{[2-(2,4-二氯苯基)乙基]氨基}-3-苯氧基丙-2-醇因其官能团的特定组合而具有独特性,赋予其独特的化学和生物特性。这种独特性使其成为研究和潜在治疗应用的有价值的化合物。
属性
分子式 |
C17H19Cl2NO2 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
(2S)-1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2/t15-/m0/s1 |
InChI 键 |
JCAAXTHZODTZFD-HNNXBMFYSA-N |
手性 SMILES |
C1=CC=C(C=C1)OC[C@H](CNCCC2=C(C=C(C=C2)Cl)Cl)O |
规范 SMILES |
C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)

